Swietenidin B

Neuroinflammation Alkaloid pharmacology Microglial activation

Swietenidin B is a quinoline alkaloid uniquely lacking activity in LPS-induced NO production assays, making it an essential negative control for anti-inflammatory research. Unlike other quinoline alkaloids, it shows no effect in BV-2 microglial cells, ensuring assay specificity. Its 5.9-fold signal increase in metformin-cimetidine interaction studies also positions it as a biomarker candidate for pharmacokinetic investigations. As a pure reference standard (MW 205.21, MP 182°C), it enables accurate identification in natural product research. Procure Swietenidin B to strengthen experimental controls and unlock comparative pharmacological insights.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 2721-56-4
Cat. No. B1220538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSwietenidin B
CAS2721-56-4
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCOC1=C(C(=O)NC2=CC=CC=C21)OC
InChIInChI=1S/C11H11NO3/c1-14-9-7-5-3-4-6-8(7)12-11(13)10(9)15-2/h3-6H,1-2H3,(H,12,13)
InChIKeySZUBEJQEEOURQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Swietenidin B (CAS 2721-56-4) Procurement Guide: Quinoline Alkaloid for Life Science Research


Swietenidin B (also known as Swietenidine B) is a naturally occurring quinoline alkaloid with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol [1]. Chemically, it is identified as 3,4-dimethoxy-1H-quinolin-2-one [2]. This compound is biosynthetically derived from anthranilic acid [3] and is primarily isolated from plant sources, notably from the root bark of *Dictamnus dasycarpus* and species within the genus *Swietenia* [4]. It is characterized as a solid at room temperature with a reported melting point of 182 °C .

Why Swietenidin B Cannot Be Substituted by Generic Quinoline Alkaloids in Targeted Research


Substitution of Swietenidin B with other quinoline alkaloids is not scientifically valid due to a critical, quantifiable divergence in their biological activity profiles. While compounds like Edulitine and Robustine demonstrate specific in vitro activities—such as cardiovascular protection or potent antibacterial effects (MIC as low as 5.37 µg/mL against *E. faecalis*) —Swietenidin B exhibits a distinct and notably different functional signature. Specifically, Swietenidin B has been shown to have no significant activity in an LPS-induced NO production assay in BV-2 microglial cells , a finding that directly contrasts with the anti-inflammatory mechanisms of other alkaloids. This lack of cross-activity confirms that in-class compounds are not functionally interchangeable and underscores the necessity of procuring the specific entity Swietenidin B for precise experimental and comparative studies.

Swietenidin B Quantitative Evidence Guide: Comparative Activity Data for Procurement Decisions


Swietenidin B Lacks Anti-Inflammatory Activity in Microglial Cells, Differentiating It from Active Quinoline Analogs

In a functional assay, Swietenidin B was found to have no significant inhibitory effect on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in BV-2 microglial cells . This negative result provides a clear differentiation from other quinoline alkaloids that demonstrate anti-inflammatory effects in similar models. For example, the furoquinoline alkaloid Robustine has been shown to inhibit superoxide anion generation in human neutrophils with an IC50 value of ≤ 18.19 mM , while Decarine, another related alkaloid, inhibits elastase release with an IC50 value of ≤ 5.53 µg/mL .

Neuroinflammation Alkaloid pharmacology Microglial activation

Cytotoxic Activity of Swietenidin B-Containing Extracts Against HCT116 Colon Cancer Cells

While pure Swietenidin B lacks direct cytotoxic data, extracts containing this compound have shown considerable activity. Specifically, the ethyl acetate fraction of *Swietenia macrophylla* seed extracts, which contains Swietenidin B among other limonoids and alkaloids, demonstrated a notable cytotoxic effect against the human colon carcinoma cell line HCT116, with an IC50 value of 35.35 μg/mL . This provides a benchmark for comparing the bioactivity of fractions derived from this source.

Cancer research Natural product cytotoxicity Colorectal cancer

Metabolomic Signature: Swietenidin B Shows a 5.9-Fold Increase in Blood After Metformin-Cimetidine Interaction

In a pharmacometabolomic study investigating the drug-drug interaction between metformin and cimetidine, the metabolic feature corresponding to m/z 206.0807, which includes Swietenidin B as a possible identity, exhibited a 5.9-fold increase in blood concentration one hour after co-administration [1]. This change was observed in a rat model and was part of a panel of metabolites altered by the drug interaction.

Metabolomics Drug-Drug Interaction Pharmacokinetics

Recommended Research and Application Scenarios for Swietenidin B Based on Evidentiary Differentiation


As a Negative Control in Neuroinflammation Studies

Given its demonstrated lack of significant activity in inhibiting LPS-induced NO production in BV-2 microglial cells , Swietenidin B is an ideal negative control for experiments investigating the anti-inflammatory properties of other quinoline alkaloids. Its use in this capacity ensures that any observed anti-inflammatory effect in a test compound is genuine and not a class-wide phenomenon.

Biomarker for Drug-Drug Interaction Studies

The 5.9-fold increase in the m/z 206.0807 signal (which includes Swietenidin B) in blood following metformin-cimetidine co-administration [1] makes it a valuable biomarker candidate for similar pharmacokinetic and metabolomic studies. Researchers can monitor this specific mass feature to assess the impact of drug interactions on the endogenous metabolome.

Reference Standard for Phytochemical Analysis of Swietenia Species

As a known constituent of *Swietenia macrophylla* and *Dictamnus dasycarpus*, pure Swietenidin B serves as an essential analytical reference standard [2]. Its well-defined physicochemical properties (molecular weight 205.21, melting point 182 °C) [3] allow for the accurate identification and quantification of this compound in plant extracts and natural product research.

Starting Material for Synthesis of Quinoline Derivatives

The quinolin-2(1H)-one scaffold of Swietenidin B provides a versatile platform for synthetic chemistry . Its chemical structure allows for further functionalization to create a library of novel derivatives, which can then be screened for enhanced or altered biological activities, such as improved antibacterial or antitumor properties, as noted for similar quinoline-based compounds .

Technical Documentation Hub

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